molecular formula C15H16FN3O2 B7162066 N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine

N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine

Cat. No.: B7162066
M. Wt: 289.30 g/mol
InChI Key: ZABXYEAGZSGJQE-UHFFFAOYSA-N
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Description

N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxepin ring fused with a pyrimidine moiety, which contributes to its distinctive properties.

Properties

IUPAC Name

N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-20-14-6-7-17-15(19-14)18-12-3-2-8-21-13-9-10(16)4-5-11(12)13/h4-7,9,12H,2-3,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABXYEAGZSGJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCCOC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxepin or pyrimidine rings .

Scientific Research Applications

N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-4-methoxypyrimidin-2-amine stands out due to its unique combination of a benzoxepin ring and a methoxypyrimidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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